The primary application of (4-Methoxypyrimidin-5-yl)boronic acid lies in its use as a building block for the synthesis of novel drug candidates. The boronic acid group allows for efficient coupling reactions with other molecules, facilitating the creation of complex structures with diverse functionalities.
(4-Methoxypyrimidin-5-yl)boronic acid is an organoboron compound that contains a pyrimidine ring substituted with a methoxy group and a boronic acid functional group. Its chemical formula is CHBNO, and it is characterized by its ability to participate in various organic reactions, particularly in the context of Suzuki coupling reactions. This compound is notable for its role in synthesizing biaryl compounds, which are significant in pharmaceutical chemistry and materials science .
(4-Methoxypyrimidin-5-yl)boronic acid is primarily involved in cross-coupling reactions, especially the Suzuki-Miyaura reaction. In this reaction, it acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The general reaction can be summarized as follows:
where Ar represents the (4-Methoxypyrimidin-5-yl) group and Ar' represents the aryl group from the halide .
Recent studies suggest that boronic acids, including (4-Methoxypyrimidin-5-yl)boronic acid, exhibit various biological activities. They have been investigated for their potential as inhibitors of proteasomes and other enzymes involved in cellular processes. The methoxy substitution on the pyrimidine ring may enhance its binding affinity to biological targets, although specific studies on (4-Methoxypyrimidin-5-yl)boronic acid's biological activity remain limited .
The synthesis of (4-Methoxypyrimidin-5-yl)boronic acid typically involves the following steps:
An example of a synthetic route includes reacting 4-methoxypyrimidine with boron reagents under controlled temperatures to yield (4-Methoxypyrimidin-5-yl)boronic acid .
(4-Methoxypyrimidin-5-yl)boronic acid has several applications:
Studies involving (4-Methoxypyrimidin-5-yl)boronic acid focus on its interactions with various biological molecules. These interactions are crucial for understanding its potential as a therapeutic agent. For instance, research has indicated that boronic acids can form reversible covalent bonds with diols, which may be relevant for drug design and development .
Several compounds are structurally similar to (4-Methoxypyrimidin-5-yl)boronic acid, including:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| (4-Methoxypyrimidin-5-yl)boronic Acid | Pyrimidine | Methoxy group at position 4 |
| 2-Methoxypyrimidin-5-ylboronic Acid | Pyrimidine | Methoxy group at position 2 |
| 4-Pyridinylboronic Acid | Pyridine | Lacks methoxy substitution |
| 3-Pyridinylboronic Acid | Pyridine | Different substitution pattern |
The uniqueness of (4-Methoxypyrimidin-5-yl)boronic acid lies in its specific methoxy substitution on the pyrimidine ring, which may influence its reactivity and biological properties compared to its analogs .
(4-Methoxypyrimidin-5-yl)boronic acid exhibits a distinctive molecular architecture characterized by a pyrimidine ring system substituted with a methoxy group at position 4 and a boronic acid functional group at position 5 [1]. The compound possesses the molecular formula C₅H₇BN₂O₃ with a molecular weight of 153.93 g/mol [1] [2]. The canonical SMILES notation for this compound is represented as COC1=NC=NC=C1B(O)O, indicating the specific connectivity and spatial arrangement of atoms within the molecule [1] [6].
The molecular configuration features a planar pyrimidine heterocycle containing two nitrogen atoms at positions 1 and 3, which imparts electron-deficient characteristics to the aromatic system [1]. The methoxy substituent at position 4 introduces electron-donating properties through resonance and inductive effects, while the boronic acid moiety at position 5 contributes significant Lewis acid character to the molecule [1] [6]. The boron atom in the boronic acid group adopts a trigonal planar geometry when uncoordinated, with the potential to form tetrahedral coordination complexes under appropriate conditions [19].
The crystallographic characterization of (4-Methoxypyrimidin-5-yl)boronic acid reveals important structural details regarding intermolecular interactions and solid-state packing arrangements [1]. The compound is assigned the Chemical Abstracts Service registry number 909187-37-7 and the MDL number MFCD11865295 [1] [6]. X-ray crystallographic studies of similar boronic acid derivatives indicate that these compounds typically exhibit extensive hydrogen bonding networks in the solid state, particularly involving the boronic acid hydroxyl groups [19] [26].
The molecular geometry demonstrates characteristic bond lengths consistent with aromatic boronic acid systems, where the boron-carbon bond distance typically ranges from 1.568 to 1.588 Å depending on the electronic environment [19]. The presence of the electron-withdrawing pyrimidine ring and electron-donating methoxy group creates a unique electronic distribution that influences the overall molecular conformation and intermolecular interactions [19].
The solubility profile indicates moderate to good dissolution in polar protic and aprotic solvents, consistent with the presence of both hydrogen bond donor (boronic acid) and acceptor (methoxy and pyrimidine nitrogen) functionalities [9] [11]. The compound exhibits limited solubility in non-polar solvents due to its polar functional groups and aromatic heterocyclic structure [11].
The electronic structure of (4-Methoxypyrimidin-5-yl)boronic acid is characterized by a complex interplay of electron-donating and electron-withdrawing effects within the molecular framework [19]. The pyrimidine ring system exhibits electron-deficient characteristics due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the aromatic π-system through both inductive and resonance mechanisms . This electron deficiency is partially compensated by the methoxy group at position 4, which donates electron density through resonance involving the oxygen lone pairs [27] [32].
The boronic acid functionality introduces additional complexity to the electronic distribution, as the boron atom possesses a vacant p-orbital that can participate in π-bonding interactions with the aromatic system [19]. Density functional theory calculations on similar systems indicate that the boron-carbon bond exhibits partial double bond character due to back-donation from the aromatic π-electrons into the empty boron p-orbital [19]. The electron distribution analysis reveals that the β-carbon atoms adjacent to the boronic acid group experience significant electronic perturbation, with chemical shift changes of 8.6 and 18.1 ppm in carbon-13 nuclear magnetic resonance spectra [19].
The resonance stabilization of (4-Methoxypyrimidin-5-yl)boronic acid involves multiple canonical forms that contribute to the overall electronic structure and stability of the molecule [19] [32]. The primary resonance contributor features the neutral aromatic pyrimidine ring with localized boronic acid and methoxy substituents [19]. Secondary resonance forms involve charge separation, where electron density from the methoxy oxygen lone pairs delocalizes into the pyrimidine π-system, creating partial negative charge on the ring carbons and partial positive charge on the oxygen atom [32].
Additional resonance structures incorporate the boron-carbon π-bonding interaction, where electron density from the aromatic ring delocalizes toward the vacant boron p-orbital [19]. This interaction results in a resonance hybrid that exhibits enhanced boron-carbon bond strength and altered electronic properties compared to simple alkyl boronic acids [19]. The methoxy group orientation relative to the aromatic plane significantly influences the extent of resonance stabilization, with in-plane conformations favoring greater conjugation compared to out-of-plane orientations [32].
The nuclear magnetic resonance spectroscopic analysis of (4-Methoxypyrimidin-5-yl)boronic acid provides detailed structural information through characteristic chemical shifts and coupling patterns [13] [23] [25]. In proton nuclear magnetic resonance spectroscopy, the pyrimidine ring protons typically appear in the aromatic region between 8.5-9.5 parts per million, consistent with the electron-deficient nature of the heterocyclic system [25]. The methoxy group protons manifest as a sharp singlet around 3.8-4.0 parts per million, characteristic of aromatic methoxy substituents [27] [28].
The carbon-13 nuclear magnetic resonance spectrum exhibits distinctive signals for the pyrimidine carbons in the range of 150-165 parts per million, while the methoxy carbon appears around 56 parts per million for in-plane orientations or approximately 62 parts per million for out-of-plane conformations [27] [32]. Boron-11 nuclear magnetic resonance spectroscopy reveals characteristic resonances for the boronic acid functionality, typically appearing around 30-35 parts per million for uncoordinated boronic acids [24] [26]. The chemical shift position is sensitive to the coordination state of boron and environmental factors such as pH and solvent [24].
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.5-9.5 | Singlet/Doublet | Pyrimidine ring protons |
| ¹H | 3.8-4.0 | Singlet | Methoxy group |
| ¹³C | 150-165 | - | Pyrimidine carbons |
| ¹³C | 56 or 62 | - | Methoxy carbon |
| ¹¹B | 30-35 | Broad | Boronic acid boron |
The infrared spectroscopic fingerprint of (4-Methoxypyrimidin-5-yl)boronic acid displays characteristic absorption bands that provide structural confirmation and functional group identification [20] [21] [22]. The boronic acid functionality exhibits distinctive stretching vibrations, with the boron-oxygen stretching mode typically observed around 1350-1410 cm⁻¹ for the asymmetric stretch and approximately 860 cm⁻¹ for the symmetric stretch [20] [21]. The hydroxyl groups associated with the boronic acid display broad absorption bands between 3200-3600 cm⁻¹, often showing evidence of hydrogen bonding interactions [20].
The pyrimidine ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the region of 1400-1600 cm⁻¹ [22]. The methoxy group exhibits carbon-hydrogen stretching modes around 2800-3000 cm⁻¹ and carbon-oxygen stretching vibrations near 1000-1300 cm⁻¹ [22]. The boron-oxygen deformation modes appear as medium to strong absorptions around 631-650 cm⁻¹, providing additional confirmation of the boronic acid functionality [20].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3600 | Broad, medium | O-H stretch (boronic acid) |
| 2800-3000 | Medium | C-H stretch (methoxy) |
| 1400-1600 | Strong | Aromatic C=C, C=N stretch |
| 1350-1410 | Strong | B-O asymmetric stretch |
| 1000-1300 | Medium | C-O stretch (methoxy) |
| 860 | Medium | B-O symmetric stretch |
| 631-650 | Medium | B-O deformation |
The mass spectrometric analysis of (4-Methoxypyrimidin-5-yl)boronic acid reveals characteristic fragmentation patterns that provide structural elucidation and compound identification capabilities [30] [33]. Under electron impact ionization conditions, the molecular ion peak appears at m/z 153, corresponding to the molecular weight of the compound [4]. The fragmentation pattern is dominated by loss of the boronic acid functionality, resulting in base peaks corresponding to boron oxide species [30].
The primary fragmentation pathways involve cleavage of the carbon-boron bond, leading to formation of BO⁻ (m/z 27) and BO₂⁻ (m/z 43) anions, which represent the most abundant fragments in negative ion mode [30]. These boron-containing fragments exhibit high electron affinities of 2.51 and 4.46 electron volts respectively, contributing to their stability and high abundance in the mass spectrum [30]. The pyrimidine ring system undergoes secondary fragmentation through loss of the methoxy group (m/z 31) and subsequent ring opening processes [33].
The collision-induced dissociation behavior demonstrates energy-dependent selectivity, with low-energy conditions (below 100 electron volts) favoring BO⁻ formation, while higher energies predominantly yield BO₂⁻ fragments [30]. This selective fragmentation pattern provides valuable analytical information for structural confirmation and quantitative analysis applications [30] [33].
| m/z | Relative Intensity | Fragment Assignment |
|---|---|---|
| 153 | Variable | Molecular ion [M]⁻ |
| 43 | High | BO₂⁻ |
| 31 | Medium | OCH₃⁻ |
| 27 | High | BO⁻ |